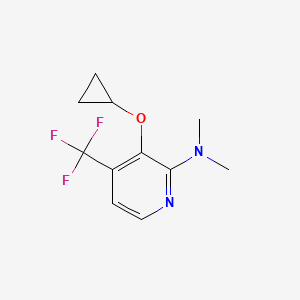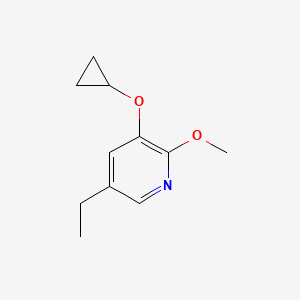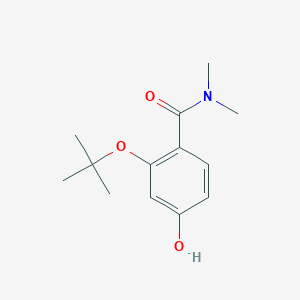
2-Tert-butoxy-4-hydroxy-N,N-dimethylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Tert-butoxy-4-hydroxy-N,N-dimethylbenzamide is an organic compound with the molecular formula C13H19NO3 and a molecular weight of 237.297 g/mol . This compound is characterized by the presence of a tert-butoxy group, a hydroxy group, and a dimethylbenzamide moiety, making it a versatile molecule in various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Tert-butoxy-4-hydroxy-N,N-dimethylbenzamide typically involves the reaction of 4-hydroxy-N,N-dimethylbenzamide with tert-butyl alcohol in the presence of an acid catalyst. The reaction conditions often include refluxing the mixture to facilitate the formation of the tert-butoxy group .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The process may also include purification steps such as recrystallization or chromatography to obtain the desired compound with high purity .
Análisis De Reacciones Químicas
Types of Reactions
2-Tert-butoxy-4-hydroxy-N,N-dimethylbenzamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The carbonyl group in the benzamide moiety can be reduced to form an amine.
Substitution: The tert-butoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Formation of 2-tert-butoxy-4-oxo-N,N-dimethylbenzamide.
Reduction: Formation of 2-tert-butoxy-4-hydroxy-N,N-dimethylbenzylamine.
Substitution: Formation of various substituted benzamides depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-Tert-butoxy-4-hydroxy-N,N-dimethylbenzamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-Tert-butoxy-4-hydroxy-N,N-dimethylbenzamide involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological molecules, while the tert-butoxy group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes. The dimethylbenzamide moiety can interact with various enzymes and receptors, modulating their activity and leading to the compound’s observed effects .
Comparación Con Compuestos Similares
Similar Compounds
4-Hydroxy-N,N-dimethylbenzamide: Lacks the tert-butoxy group, making it less lipophilic.
2-Tert-butoxy-4-oxo-N,N-dimethylbenzamide: Contains a carbonyl group instead of a hydroxy group.
2-Tert-butoxy-4-hydroxy-N,N-dimethylbenzylamine: Contains an amine group instead of a benzamide moiety.
Uniqueness
2-Tert-butoxy-4-hydroxy-N,N-dimethylbenzamide is unique due to the presence of both the tert-butoxy and hydroxy groups, which confer distinct chemical and physical properties.
Propiedades
Fórmula molecular |
C13H19NO3 |
|---|---|
Peso molecular |
237.29 g/mol |
Nombre IUPAC |
4-hydroxy-N,N-dimethyl-2-[(2-methylpropan-2-yl)oxy]benzamide |
InChI |
InChI=1S/C13H19NO3/c1-13(2,3)17-11-8-9(15)6-7-10(11)12(16)14(4)5/h6-8,15H,1-5H3 |
Clave InChI |
FAAMFCKVHRJYBN-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC1=C(C=CC(=C1)O)C(=O)N(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


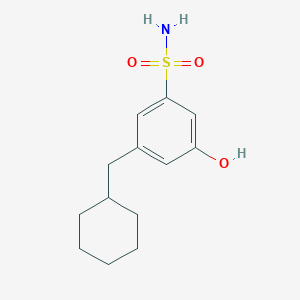
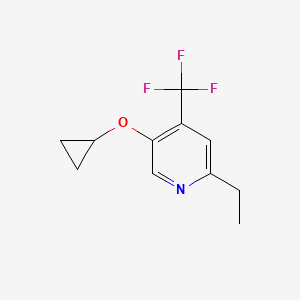

![4-Chloro-2-(methylthio)-5,7-dihydrofuro[3,4-D]pyrimidine](/img/structure/B14841950.png)
